(3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid
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Overview
Description
(3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and morpholine-4-carbonyl groups. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, the difluoro and morpholine-4-carbonyl groups can enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluorophenyl)boronic acid: Similar in structure but lacks the morpholine-4-carbonyl group.
(3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid: Similar but with only one fluorine atom.
Phenylboronic acid: Lacks both the difluoro and morpholine-4-carbonyl groups.
Uniqueness
The presence of both difluoro and morpholine-4-carbonyl groups in (3,5-Difluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid provides unique chemical properties, such as enhanced reactivity and binding affinity. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12BF2NO4 |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
[3,5-difluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF2NO4/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6,17-18H,1-4H2 |
InChI Key |
APZPBJMYLPHLSN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N2CCOCC2)F)(O)O |
Origin of Product |
United States |
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